7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS No.: 1352907-83-5
Cat. No.: VC2592205
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352907-83-5 |
|---|---|
| Molecular Formula | C10H11BrN2O |
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) |
| Standard InChI Key | XDHIJUAZNRHJHV-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C |
| Canonical SMILES | CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one features a bicyclic structure with specific functionalities that define its chemical identity. Based on the analysis of similar heterocyclic compounds, we can infer several key structural characteristics and properties of this molecule. The compound contains a quinoxaline core (benzene ring fused with a pyrazine ring) where the pyrazine portion is partially reduced to form a tetrahydroquinoxaline structure. A distinctive feature is the bromine atom at the 7-position, which significantly influences the compound's electronic properties and reactivity. The presence of two methyl groups at the 3-position creates a quaternary carbon center that affects the conformational flexibility of the molecule. The ketone group at the 2-position completes the lactam functionality found in this class of compounds.
Table 2.1: Predicted Chemical Properties of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
For comparative purposes, Table 2.2 presents properties of structurally related compounds that can provide context for understanding our target molecule.
Table 2.2: Properties of Related Brominated Heterocyclic Compounds
Physicochemical Characteristics
The physicochemical profile of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is expected to reflect its structural features, particularly the bromine substituent and the tetrahydroquinoxalinone core. The bromine atom at the 7-position would contribute to increased molecular weight and lipophilicity compared to non-brominated analogs. This halogen substitution typically enhances lipid solubility, which can influence membrane permeability in biological systems. The dimethyl substitution at the 3-position likely affects the three-dimensional conformation of the molecule, potentially impacting receptor interactions and biological activity.
The lactam functionality (cyclic amide) in the 2-position provides a hydrogen bond acceptor site, which is significant for intermolecular interactions in both crystalline state and solution. This feature is particularly relevant for potential biological activity, as it can participate in specific interactions with protein targets. Similar quinoxalinone derivatives have demonstrated interesting crystalline properties, which may be applicable to our target compound as well .
Synthesis Methods
General Synthetic Approaches to Tetrahydroquinoxalinones
Several synthetic strategies can be applied to prepare tetrahydroquinoxalinone derivatives, including our target compound. Based on documented approaches for similar structures, there are established methodologies that could be adapted for the synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.
The synthesis of quinoxalinones typically begins with the formation of the basic quinoxalinone scaffold. According to research findings, this often involves the reaction of 2-bromoanilines with α-amino acids in the presence of catalytic copper chloride (I), N,N'-dimethylethylenediamine (DMEDA), and potassium phosphate . This copper-catalyzed coupling reaction has been demonstrated as an effective approach for constructing the quinoxalinone core structure.
Table 3.1: General Procedure for Preparing 3,4-Dihydroquinoxalin-2(1H)-ones
The conversion of quinoxalinones to tetrahydroquinoxalines has been reported using lithium aluminum hydride as a reducing agent . This approach provides a means to control the oxidation state of the heterocyclic ring system, which is crucial for preparing compounds with specific structural features like our target molecule.
Specialized Synthesis for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
For the specific synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, several specialized approaches could be considered based on the principles established for similar compounds. A potential synthetic route would likely involve either introducing the bromine substituent early in the synthesis or modifying an existing tetrahydroquinoxalinone framework.
Table 3.2: Proposed Synthetic Pathway for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
| Stage | Reaction Type | Key Reagents | Expected Intermediate/Product | Rationale |
|---|---|---|---|---|
| 1 | Scaffold formation | 4-bromo-1,2-phenylenediamine, α,α-dimethyl-α-amino acid derivative | 7-Bromo-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | The bromine is pre-installed on the aromatic precursor |
| 2 | Selective reduction | Lithium aluminum hydride or selective reducing agent | 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | Controlled reduction to maintain the lactam functionality while reducing other positions |
| 3 | Alternative: Late-stage bromination | Non-brominated precursor, N-bromosuccinimide or Br₂/Lewis acid | 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | Selective bromination at the 7-position of a pre-formed tetrahydroquinoxalinone |
Based on the documented synthesis of various 3,4-dihydroquinoxalin-2(1H)-ones, the reaction of an appropriate aniline derivative with an amino acid bearing geminal dimethyl substitution could provide access to the basic framework . Subsequent modifications would be necessary to achieve the exact substitution pattern of the target compound.
For example, the synthesis of 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one employed 2-bromo-6-methylaniline and glycine under copper-catalyzed conditions . This methodology could potentially be adapted using 2-bromo-4-aminoaniline and an α,α-dimethyl-substituted amino acid to approach our target structure.
| Potential Activity | Structural Basis | Possible Mechanisms | Analogous Compounds |
|---|---|---|---|
| Antimicrobial | Heterocyclic nitrogen atoms, bromine substitution | DNA gyrase inhibition, membrane disruption | Quinoxaline antibiotics |
| Anti-inflammatory | Lactam functionality, lipophilic substituents | Modulation of inflammatory pathways, enzyme inhibition | Quinoxalinone anti-inflammatory agents |
| Anticancer | Bromine substitution, heterocyclic scaffold | Kinase inhibition, DNA intercalation, protein binding | Halogenated heterocycles with antitumor properties |
| Neurological applications | Nitrogen-containing heterocyclic structure | Interaction with neurotransmitter receptors or transporters | Quinoxaline-based CNS-active compounds |
The bromine atom at the 7-position could enhance the compound's lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties. Additionally, halogen substituents often participate in halogen bonding with biological targets, which can be crucial for specific receptor interactions. The dimethyl substitution at the 3-position may provide metabolic stability by preventing certain metabolic transformations and influencing the compound's three-dimensional structure.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the rational design of active compounds. For 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, several structure-activity considerations can be inferred from related heterocyclic systems.
Table 4.2: Structure-Activity Relationship Considerations
| Structural Feature | Potential Effect on Activity | Mechanistic Basis | Optimization Strategy |
|---|---|---|---|
| Bromine at 7-position | Enhanced binding affinity, increased lipophilicity | Halogen bonding, electronic effects | Variation of halogen type and position |
| Dimethyl groups at 3-position | Conformational constraint, metabolic stability | Steric effects, reduced susceptibility to enzymatic attack | Modification of alkyl group size and number |
| Tetrahydroquinoxalin-2-one core | Recognition by specific biological targets | Hydrogen bonding, shape complementarity | Variation of oxidation state, ring size |
| N-H functionality | Hydrogen bond donor capability | Direct interaction with protein residues | N-substitution patterns |
Research on quinoxaline derivatives has demonstrated that modifications to the core structure and substituents can dramatically alter biological activities. The synthesis of a series of quinoxaline derivatives with different oxidation states, including 1,2,3,4-tetrahydroquinoxalines, has been reported, highlighting the importance of the oxidation level in determining biological properties .
Current Research Status and Future Directions
State of the Art in Tetrahydroquinoxalinone Research
The sequential synthesis approach to quinoxaline derivatives with different oxidation states demonstrates the feasibility of preparing compounds like our target molecule . The documented procedures for converting quinoxalinones to 1,2,3,4-tetrahydroquinoxalines using lithium aluminum hydride as a reducing agent are particularly relevant to potential synthetic routes.
Future Research Opportunities
The unique structural features of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one present several opportunities for future research across multiple domains. Given the limited direct information available on this specific compound, there are many avenues for original investigation.
Table 5.2: Proposed Future Research Directions
| Research Direction | Specific Approaches | Expected Outcomes | Scientific Impact |
|---|---|---|---|
| Optimized synthesis | Development of regioselective bromination methods, stereoselective approaches to dimethyl substitution | Efficient and scalable synthetic routes | Enabling further studies through improved access to the compound |
| Comprehensive physical characterization | X-ray crystallography, detailed spectroscopic analysis, thermal properties | Complete structural and physical profile | Foundation for understanding structure-property relationships |
| Biological evaluation | Screening against antimicrobial, anti-inflammatory, and anticancer targets | Identification of potential therapeutic applications | Discovery of novel biological activities |
| Analog development | Synthesis of derivatives with varied halogen substitutions and alkyl groups | Structure-activity relationship data | Optimization of properties for specific applications |
| Computational studies | Molecular modeling of interactions with biological targets, property predictions | Theoretical understanding of behavior | Guidance for experimental design and interpretation |
Development of an efficient synthetic route to 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one would be a critical first step in advancing research on this compound. Building on the documented methods for preparing related quinoxalinones and tetrahydroquinoxalines , researchers could design and optimize a specific pathway for this target molecule.
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